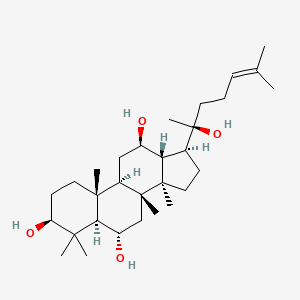

(20S)-Protopanaxatriol

描述

(20S)-原人参三醇是一种天然存在的化合物,来源于人参皂苷,人参皂苷是人参的活性成分。 它是一种达玛烷型四环三萜皂苷元,以其广泛的生物活性而闻名,包括抗癌、抗炎和神经保护作用 .

准备方法

合成路线和反应条件: (20S)-原人参三醇可以通过水解人参皂苷来合成,这涉及去除糖基。这个过程可以由酸或酶催化。 例如,使用毛霉属真菌进行的微生物转化已被用于将人参皂苷转化为 (20S)-原人参三醇 .

工业生产方法: (20S)-原人参三醇的工业生产通常涉及从人参根中提取人参皂苷,然后水解去除糖类成分。 这个过程可以通过使用特定的微生物菌株或化学催化剂来优化,以实现大规模生产 .

化学反应分析

反应类型: (20S)-原人参三醇经历各种化学反应,包括氧化、还原和羟基化。 例如,毛霉属真菌的微生物转化导致形成多个羟基化和氧化代谢产物 .

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 使用还原剂,如硼氢化钠或氢化铝锂。

羟基化: 微生物酶或化学催化剂可以促进羟基化反应。

科学研究应用

Oncological Applications

Induction of Apoptosis in Cancer Cells

(20S)-Protopanaxatriol has shown promising results in inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that it inhibits the proliferation of endometrial cancer cells (HEC-1A) through a caspase-mediated apoptosis pathway. The compound exhibited an IC50 value of 3.5 μM, significantly reducing tumor growth in xenograft models .

Table 1: Effects of this compound on Cancer Cell Lines

| Cancer Type | IC50 Value (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| Endometrial | 3.5 | Caspase-mediated apoptosis | |

| Lung | Not specified | Antioxidant effects | |

| Prostate | Not specified | Inhibition of cell proliferation |

Neurological Applications

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by enhancing mitochondrial function and reducing oxidative stress in neuronal cells. It has been shown to protect against glutamate-induced neurotoxicity, suggesting potential therapeutic benefits for neurodegenerative diseases .

Table 2: Neuroprotective Effects of this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Glutamate-induced toxicity | Enhanced mitochondrial function | |

| Oxidative stress | Reduced reactive oxygen species levels |

Dermatological Applications

Photoprotective Properties

this compound has been investigated for its ability to protect skin cells from UV-B radiation damage. It reduces the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in skin aging and degradation .

Table 3: Photoprotective Effects of this compound

| Treatment Condition | MMP-2 Expression Reduction (%) | MMP-9 Expression Reduction (%) | Reference |

|---|---|---|---|

| UV-B Irradiation + (20S)-PPT | 30% | 25% |

Metabolic Health Applications

Anti-diabetic Effects

Studies have highlighted the role of this compound in ameliorating metabolic disorders by inhibiting adipocyte differentiation and enhancing insulin sensitivity. It acts as a peroxisome proliferator-activated receptor gamma antagonist, which may contribute to its anti-diabetic effects .

Table 4: Metabolic Health Benefits of this compound

作用机制

(20S)-原人参三醇通过多个分子靶点和途径发挥作用:

糖皮质激素受体和雌激素受体: 它与这些受体结合,调节它们的活性并影响各种细胞功能.

肝脏X受体α抑制: 它抑制该受体,影响脂质代谢并减少甘油三酯积累.

PI3K/AKT途径: 它通过靶向该途径促进神经发生并减轻阿尔茨海默病的认知障碍.

相似化合物的比较

(20S)-原人参三醇在人参皂苷代谢产物中是独一无二的,因为它具有特定的生物活性分子靶点。类似的化合物包括:

20S-原人参二醇: 另一种人参皂苷代谢产物,具有类似的抗癌特性,但受体靶点不同。

人参皂苷Rg1和Rg2: 这些化合物在结构上具有相似性,但在其特定的生物学效应和受体相互作用方面有所不同.

生物活性

(20S)-Protopanaxatriol (PPT) is a significant aglycone derived from various ginsenosides, primarily found in Panax ginseng. It exhibits a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of PPT, supported by research findings, data tables, and case studies.

Chemical Structure and Metabolism

PPT is characterized by its unique chemical structure, which allows it to interact with various biological pathways. It is primarily metabolized from ginsenosides through the action of intestinal microbiota, leading to enhanced bioavailability and activity in the human body. The conversion process involves deglycosylation and results in the formation of both 20(S)-PPT and its stereoisomer, 20(R)-PPT.

1. Anticancer Effects

PPT has been extensively studied for its anticancer properties. Research indicates that it induces apoptosis in cancer cells through various mechanisms:

- Caspase Activation : Studies have shown that PPT stimulates caspase-dependent apoptosis in human cancer cell lines. For instance, in HEC-1A endometrial cancer cells, PPT treatment resulted in significant cell death with an IC50 value of 3.5 μM after 24 hours .

- Cell Cycle Arrest : Flow cytometric analysis revealed that PPT causes cell cycle arrest at the sub-G1 phase, indicating an increase in apoptotic cells .

- In Vivo Efficacy : In xenograft models, PPT administration led to a notable reduction in tumor growth compared to controls .

2. Antioxidant Properties

PPT demonstrates potent antioxidant activity by reducing reactive oxygen species (ROS) levels in various cell types:

- In keratinocytes, PPT significantly diminished ROS levels induced by UV-B radiation, thereby protecting cells from oxidative damage .

- It also enhances the glutathione ratio, contributing to cellular protection against oxidative stress .

3. Anti-inflammatory Effects

PPT exerts anti-inflammatory actions by modulating key inflammatory pathways:

- It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via the inactivation of nuclear factor kappa B (NF-κB) .

- This modulation helps reduce inflammation in conditions such as chronic stress and other inflammatory diseases.

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of PPT:

- In models of chronic unpredictable mild stress (CUMS), PPT treatment improved depressive-like behaviors and normalized neurotransmitter levels such as serotonin (5-HT) and norepinephrine (NE) .

- It also suppressed microglial activation and reduced pro-inflammatory cytokines in the brain .

Case Studies

Several clinical studies have investigated the effects of PPT on health conditions:

- A study exploring the impact of ginseng-derived compounds on cancer-related fatigue indicated potential benefits from ginsenosides including PPT .

- Another investigation assessed the combination of PPT with calcitriol for prostate cancer treatment, demonstrating enhanced anticancer effects through non-caspase-mediated pathways .

属性

IUPAC Name |

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBCKBYTHZQGZ-CJPZEJHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955635 | |

| Record name | Protopanaxatriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34080-08-5 | |

| Record name | (20S)-Protopanaxatriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34080-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopanaxatriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034080085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopanaxatriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20S-PROTOPANAXATRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMK19P3WMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Protopanaxatriol effectively reduces melanin synthesis in melanocytes. It achieves this by inhibiting the phosphorylation of cAMP response element–binding protein (CREB). This, in turn, suppresses the expression of key melanogenic proteins: tyrosinase, tyrosinase-related protein-1 and -2, and microphthalmia-associated transcription factor.

A: [] Yes, research suggests that both protopanaxadiol and protopanaxatriol can bind to the glucocorticoid receptor (GR), promoting its translocation to the nucleus. This interaction leads to the suppression of nuclear factor-kappa beta activity in GR-positive cells. Interestingly, unlike traditional glucocorticoids, protopanaxatriol doesn't appear to induce GR transactivation, potentially offering a safer alternative with fewer side effects.

ANone: Protopanaxatriol's molecular formula is C30H52O4, and its molecular weight is 476.73 g/mol.

A: [] A comprehensive study utilizing various 2D NMR techniques, including COSY, ROESY, HMQC, HMBC, and HMQC-TOCSY, has been conducted to fully assign 1H and 13C NMR chemical shifts for protopanaxatriol and nine of its glycosides. This data provides valuable insights into the structural features of these compounds.

A: While specific studies on the material compatibility and stability of protopanaxatriol are limited in the provided research, several studies highlight its formulation into self-microemulsions to enhance its bioavailability, suggesting potential stability challenges that require further investigation. []

ANone: Based on the provided research, protopanaxatriol is not recognized for having significant catalytic properties. Its applications primarily focus on its pharmacological activities.

A: [] While not extensively covered in the provided research, one study employed induced-fit docking analysis to investigate the binding of protopanaxatriol to the glucocorticoid receptor, suggesting potential avenues for further computational modeling studies.

A: [] Comparing the activity of structurally similar ginsenosides reveals that the presence of a hydroxyl group at the C-6 position significantly enhances their ability to reverse multidrug resistance. This highlights the importance of the C-6 hydroxyl group for this specific activity.

A: [] Interestingly, different protopanaxatriol-type ginsenosides, despite their structural similarities, demonstrate diverse effects on cytokine production. While some, like ginsenoside Rh1, promote a type 1 cytokine response by increasing IL-12 and IFN-gamma production, others, such as ginsenoside Rg1, favor a type 2 response by enhancing IL-4 production.

A: [] Yes, research indicates that the configuration at the C-24 position plays a crucial role in the cardioprotective activity of protopanaxatriol derivatives.

A: [] To overcome their poor solubility and extensive metabolism by intestinal cytochrome P450 enzymes, researchers have successfully developed self-microemulsions as a delivery system for protopanaxatriol and protopanaxadiol. This formulation strategy significantly improves their oral bioavailability.

ANone: The provided research papers primarily focus on the scientific aspects of protopanaxatriol and do not delve into SHE (Safety, Health, and Environment) regulations.

A: [, , , , ] Protopanaxatriol, when ingested, is metabolized extensively by intestinal bacteria. Key metabolic pathways include deglycosylation and dehydrogenation. Major metabolites include ginsenoside Rh1, ginsenoside F1, and protopanaxatriol itself. Additionally, studies have identified dehydrogenated protopanaxatriol and metabolites conjugated to aminoethylsulfonic acid.

A: [] Research shows distinct pharmacokinetic behaviors for these ginsenoside types. Protopanaxadiol ginsenosides exhibit much higher exposure levels and slower elimination compared to the faster-eliminated protopanaxatriol ginsenosides. This suggests that protopanaxadiol ginsenosides may serve as better pharmacokinetic markers.

A: [, , ] Yes, studies demonstrate that protopanaxatriol exhibits anti-tumor activity through various mechanisms. In a murine melanoma model, it was found to enhance natural killer cell cytotoxicity against tumor cells, leading to inhibited tumor growth and metastasis.

A: [] Yes, both protopanaxatriol and its derivative, 20S, 24R-epoxy-dammarane-3β, 6α, 12β, 25-tetraol, have shown cardioprotective effects in a rat model of myocardial ischemic injury. They achieve this by reducing oxidative stress markers and improving the antioxidant capacity of heart tissues.

A: [] While not directly investigated, research indicates that Bifidobacteria-fermented red ginseng, which enhances the absorption of protopanaxatriol, shows promise in alleviating anxiety/depression symptoms in mice. This effect is linked to the modulation of gut dysbiosis and neuroinflammation.

ANone: The provided research primarily focuses on the pharmacological activities and metabolism of protopanaxatriol. Specific information regarding resistance and cross-resistance mechanisms requires further investigation.

ANone: While the research highlights the use of self-microemulsions for enhanced bioavailability, specific studies focusing on targeted drug delivery strategies for protopanaxatriol are limited and require further investigation.

ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to protopanaxatriol.

A: [, , , , , , ] Various analytical techniques are employed to characterize and quantify protopanaxatriol and its metabolites. Common methods include: * High-performance liquid chromatography (HPLC) * Liquid chromatography-mass spectrometry (LC-MS) * Liquid chromatography-tandem mass spectrometry (LC-MS/MS) * Liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC/APCIMS) * Nuclear Magnetic Resonance (NMR) spectroscopy * Thin-layer chromatography (TLC)

ANone: Information regarding the environmental impact and degradation of protopanaxatriol is not addressed in the provided research.

A: [] Both protopanaxatriol and protopanaxadiol exhibit poor solubility, which can limit their oral bioavailability and therapeutic efficacy. This emphasizes the need for formulation strategies, such as self-microemulsions, to overcome this limitation.

A: [, ] Specific validation parameters for the analytical methods employed in some studies are mentioned, but a comprehensive discussion on method validation is limited.

ANone: The provided research focuses on scientific findings related to protopanaxatriol and doesn't delve into specific quality control and assurance measures.

ANone: The provided research focuses on various pharmacological activities of protopanaxatriol, but doesn't specifically address its immunogenicity. Further studies are needed to determine its potential to trigger immune responses.

ANone: While the research acknowledges the role of intestinal absorption in protopanaxatriol's pharmacokinetics, specific interactions with drug transporters require further investigation.

ANone: The provided research primarily focuses on protopanaxatriol's pharmacological activities and metabolism. Specific information on its biocompatibility and biodegradability is not covered.

ANone: The research papers focus on understanding protopanaxatriol itself, and comparisons with alternative compounds are not discussed.

ANone: Information regarding recycling and waste management related to protopanaxatriol is not within the scope of the provided research.

ANone: The research papers do not discuss specific research infrastructure or resources.

ANone: While ginseng's long history of medicinal use is acknowledged, a dedicated historical overview of protopanaxatriol research is not provided in the papers.

A: [] Intestinal microflora play a crucial role in metabolizing ginseng's protopanaxadiol and protopanaxatriol ginsenosides into active metabolites like compound K, ginsenoside Rh1, and protopanaxatriol itself. These metabolites often exhibit more potent pharmacological effects compared to the parent ginsenosides, highlighting the importance of understanding gut microbiota activity when studying ginseng's effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。